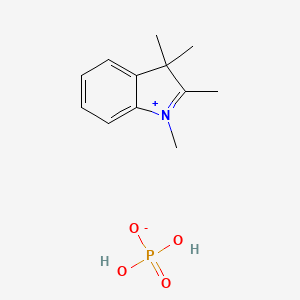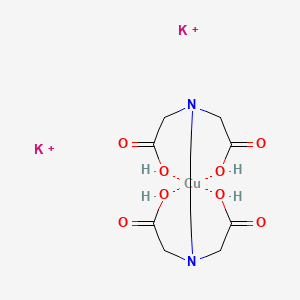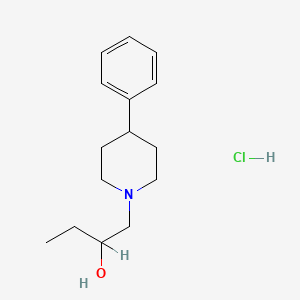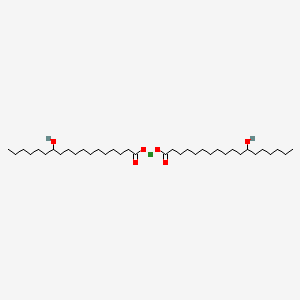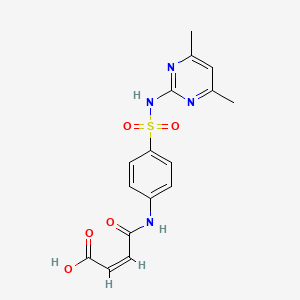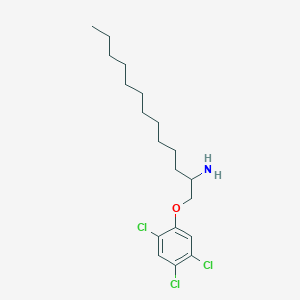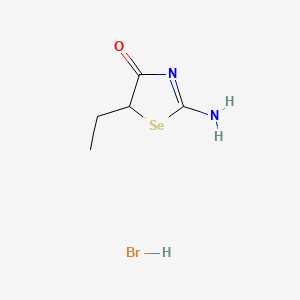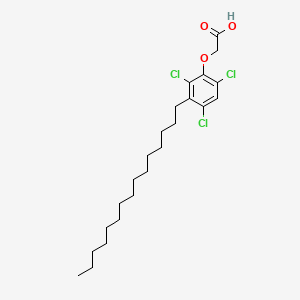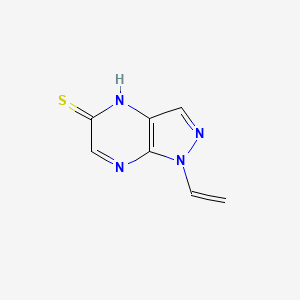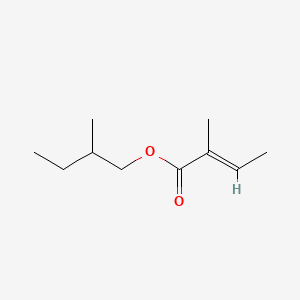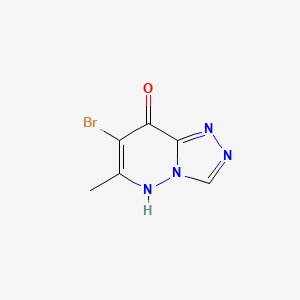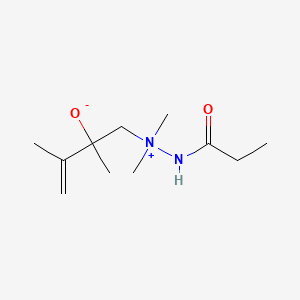
3-(Hexyloxy)-2-oxopropionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexyloxy)-2-oxopropionaldehyde is an organic compound characterized by the presence of a hexyloxy group attached to a propionaldehyde backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexyloxy)-2-oxopropionaldehyde typically involves the reaction of hexyl alcohol with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of hexyl acrylate and hexanol, which are heated to a specific reaction temperature, followed by the addition of a catalyst solution .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Hexyloxy)-2-oxopropionaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Hexyloxy)-2-oxopropionaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other industrial materials .
Mécanisme D'action
The mechanism of action of 3-(Hexyloxy)-2-oxopropionaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- 3-Hexyloxy hexyl propionate
- 5,6-Bis-hexyloxy-benzo [2,1,3]thiadiazole
Comparison: Compared to similar compounds, 3-(Hexyloxy)-2-oxopropionaldehyde is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its hexyloxy group and aldehyde functionality make it versatile for various chemical transformations and applications .
Propriétés
Numéro CAS |
93892-08-1 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3-hexoxy-2-oxopropanal |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-6-12-8-9(11)7-10/h7H,2-6,8H2,1H3 |
Clé InChI |
DGWQOGPDRHHXCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCC(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


